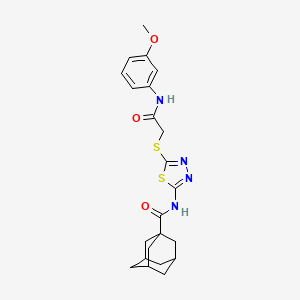
(3r,5r,7r)-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3r,5r,7r)-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C22H26N4O3S2 and its molecular weight is 458.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3r,5r,7r)-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.
Chemical Structure and Properties
The compound features a complex structure that includes an adamantane core, a thiadiazole ring, and a methoxyphenyl group. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have demonstrated activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Activity | Target |
|---|---|---|
| Thiadiazole derivative | Bactericidal | Gram-positive bacteria |
| Methoxyphenyl derivative | Antifungal | Fungal cell membrane |
Anticancer Potential
The compound's structure suggests potential anticancer activity. Research has shown that thiadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways. In vitro studies have reported IC50 values indicating cytotoxicity against several cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa | 5.4 | Apoptosis induction |
| MCF-7 | 8.2 | Cell cycle arrest |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit monoamine oxidase (MAO), an important enzyme in neurotransmitter metabolism. Inhibitors of MAO are valuable in treating depression and anxiety disorders.
| Compound | MAO-A Inhibition IC50 (μM) |
|---|---|
| Test Compound | 0.060 ± 0.002 |
| Reference Compound | 0.241 ± 0.011 |
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The thiadiazole moiety is known to interact with enzyme active sites, leading to decreased enzymatic function.
- Induction of Oxidative Stress : Some studies suggest that the compound may increase reactive oxygen species (ROS) levels in target cells, promoting apoptosis.
- Interference with Cellular Signaling Pathways : The compound may modulate pathways involved in cell growth and survival.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines, demonstrating significant growth inhibition compared to control groups.
- Antimicrobial Efficacy : Another research project tested the compound against clinical isolates of resistant bacterial strains, showing promising results in inhibiting growth.
Properties
IUPAC Name |
N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S2/c1-29-17-4-2-3-16(8-17)23-18(27)12-30-21-26-25-20(31-21)24-19(28)22-9-13-5-14(10-22)7-15(6-13)11-22/h2-4,8,13-15H,5-7,9-12H2,1H3,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZYWEUZAQQVQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














